![molecular formula C21H19ClN4O2S B2604942 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide CAS No. 1105249-35-1](/img/structure/B2604942.png)
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide
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Description
“N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide” is a chemical compound with diverse applications in scientific research. Its unique structure allows for potential advancements in drug discovery, material synthesis, and biological studies. Pyrazoles, which are part of this compound’s structure, are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives, like the compound , is a topic of significant research interest. Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The reaction is solvent-free, with a high yield . All these molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole (A) with carboxylic acids (B 1-18) under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Further structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Pyrazole derivatives are known to participate in a variety of reactions, often acting as a binucleophile . These reactions are proceeded by acid catalyzed generation of isobutylene from tert-BuOH for LUMO diene-controlled inverse [4+2] cycloaddition reaction with in situ-generated vinylidenepyrazolones .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
Research in organic chemistry often explores the synthesis and reactions of novel compounds containing heterocyclic frameworks. For example, the study by Fuchigami and Odo (1977) demonstrates the preparation of N-benzimidoylsulfilimines and their subsequent transformation into 1,2,4-oxadiazoles, showcasing the versatility of nitrogen-containing heterocycles in organic synthesis Organic N-halogen compounds. X. Preparative studies on N-benzimidoylsulfilimines.
Biological Activity of Heterocyclic Compounds
The investigation of biological activities of heterocyclic compounds is a significant area of research. Imramovský et al. (2011) reported on the biological activity of benzamide derivatives against various mycobacterial, bacterial, and fungal strains. Their study highlights the potential of heterocyclic benzamides in developing new antimicrobial agents Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
Anticancer Research
Heterocyclic compounds are also explored for their potential anticancer properties. Cheng et al. (2020) discussed the design of novel pyrazole-3-carboxamide-based inhibitors with dual inhibitory activity against histone deacetylase (HDAC) and cyclin-dependent kinase (CDK), highlighting the therapeutic potential of heterocyclic compounds in cancer treatment Discovery of novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors with potent in vitro and in vivo anticancer activity.
Corrosion Inhibition
Heterocyclic compounds find applications in materials science as well, such as in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives and demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions, underscoring the utility of heterocyclic compounds in protecting metals Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl.
properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-16-8-6-15(7-9-16)21(28)24-20-17-12-29-13-18(17)25-26(20)11-19(27)23-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTGUVQANWIZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide |
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